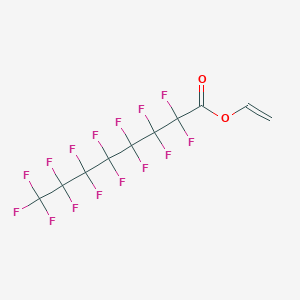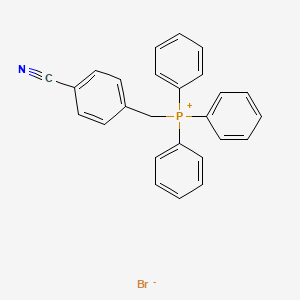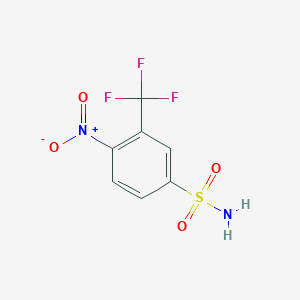
Z-Val-Gly-OH
Descripción general
Descripción
Z-Val-Gly-OH, also known as Z-Valeryl-Glycine, is an amino acid derivative that has garnered attention in the scientific community in recent years. It is a small molecule with a wide variety of potential applications, from biochemistry and physiology to pharmaceuticals and drug development.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Synthesis of Peptides Using Ficin : A study by Schuster, Mitin, and Jakubke (1989) explored the synthesis of peptides like Z-Ala-Val-Gly-OH using ficin in phosphate buffer. They observed the highest peptide yield at pH 8-9, providing insights into optimized conditions for peptide synthesis using ficin (Schuster, Mitin, & Jakubke, 1989).
Synthesis of Corticotropin Peptides : Inouye and Watanabe (1977) synthesized peptides related to corticotropin, demonstrating the versatility of peptide synthesis methods. They utilized a sequence including Val and Gly, which highlights the broad utility of these amino acids in peptide synthesis (Inouye & Watanabe, 1977).
Role in Thiol Proteinase Inhibitors : Okada et al. (1985) found that Z-Gln-Val-Val-Ala-Gly-OMe, a derivative of Gln-Val-Val-Ala-Gly, inhibits papain, a thiol proteinase. This suggests potential applications of such peptides in the modulation of enzyme activity (Okada, Teno, Itoh, & Okamoto, 1985).
Biomedical Research
Peptides in Sperm-Oolemmal Interaction : Bronson and Fusi (1990) investigated the role of Arg-Gly-Asp (RGD) peptides in sperm-oolemmal interactions, crucial for fertilization. Their research highlights the significance of Gly-containing peptides in reproductive biology (Bronson & Fusi, 1990).
Stabilization of Peptides against Enzymolysis : English and Stammer (1978) synthesized peptides including Z-Gly-Gly-Phe-Phe-Ala · OH, discovering a method for peptide stabilization against enzymatic hydrolysis. This has potential implications in peptide drug development (English & Stammer, 1978).
Gas Phase IR Spectra of Tri-Peptide Z-Pro-Leu-Gly : Chakraborty et al. (2012) explored the structure and binding capabilities of Z-Pro-Leu-Gly peptides using infrared spectroscopy. Their work contributes to understanding peptide behavior in the gas phase, which can be crucial for certain analytical techniques (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).
Chemical Synthesis and Analysis
Peptide Coupling Reagents : Kovacs et al. (1982) studied the racemization mechanism of serine dipeptide active ester derivatives, including Z-Gly-Ser(Bzl)-OPcp. This research is significant for understanding and optimizing peptide synthesis, especially in reducing racemization during coupling processes (Kovacs, Jham, Hui, Holleran, Kim, & Canavan, 1982).
- ptide. Their work, focusing on elucidating the conformation of such peptides, has implications in the field of material science and biomolecular engineering (Broch, Moulabbi, Vasilescu, & Tamburro, 1998).
Material Science
- TiO2 Sphere-Tube-Fiber Transition Induced by Oligovaline : Mantion and Taubert (2007) explored the use of L-Valine-based oligopeptides, including Z-(L-Val)(n)-OH, in forming stable organogels. These peptides template complex titania architectures, demonstrating the potential use of such peptides in nanotechnology and materials science (Mantion & Taubert, 2007).
Bioinorganic Chemistry
- Interaction of Cu(II) and Zn(II) with Peptides : Myari et al. (2003) studied the interaction of Cu(II) and Zn(II) with peptides including His-Val-Gly-Asp, which is relevant to understanding the bioinorganic aspects of enzyme function. This research contributes to the broader field of bioinorganic chemistry, particularly in understanding metal-peptide interactions (Myari, Malandrinos, Plakatouras, Hadjiliadis, & Sóvágó, 2003).
Mecanismo De Acción
Target of Action
Z-Val-Gly-OH, also known as N-benzyloxycarbonyl (Z)-dipeptide , is a dipeptide that interacts with various targets in the body.
Mode of Action
It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . .
Biochemical Pathways
Z-Val-Gly-OH may be involved in several biochemical pathways. For instance, it has been suggested that Z-Val-Gly-OH may be produced in yeast via two pathways: by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS) using glutamate, valine, and glycine as precursors; or via transfer of the γ-glutamyl residue from glutathione (GSH) to the dipeptide Val-Gly (VG) . .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Propiedades
IUPAC Name |
2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJWUBBCZRMTB-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



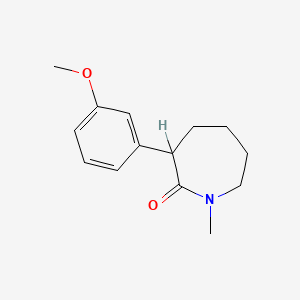


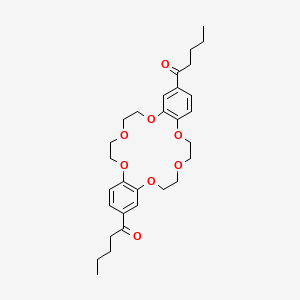



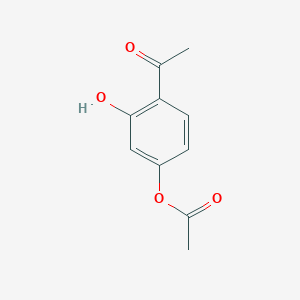

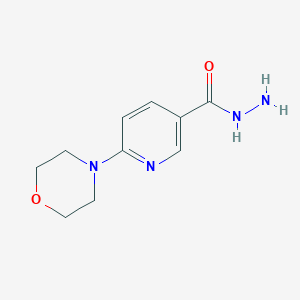
![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)
